molecular formula C24H22N2O4S B270648 N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B270648
M. Wt: 434.5 g/mol
InChI Key: REDKEOXELOGWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as DBIBB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DBIBB belongs to a class of compounds known as sulfonamides, which have been widely used as antibacterial agents. However, recent studies have shown that DBIBB has a unique pharmacological profile that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of DBIBB is not fully understood. However, studies have shown that DBIBB inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. Inhibition of CAIX activity leads to a decrease in intracellular pH, which in turn, leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
DBIBB has been shown to have several biochemical and physiological effects. Studies have shown that DBIBB inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DBIBB has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBIBB is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, DBIBB has some limitations for lab experiments. DBIBB is a synthetic compound, which means that it can be difficult and expensive to synthesize. Additionally, DBIBB has low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for the study of DBIBB. One area of research is the development of new anticancer drugs based on DBIBB. Researchers are also investigating the potential of DBIBB for the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, researchers are exploring new synthesis methods for DBIBB that could make it easier and more cost-effective to produce.

Synthesis Methods

DBIBB can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2,2'-dibromo-9,9'-spirobifluorene with sodium hydride to form 2-(2-bromophenyl)-2,3-dihydrobenzo[b][1,4]dioxin. This intermediate is then reacted with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of triethylamine to form DBIBB.

Scientific Research Applications

DBIBB has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that DBIBB has potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. DBIBB has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.

properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(2-dibenzofuran-2-ylethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H22N2O4S/c27-24-6-3-15-26(24)18-8-10-19(11-9-18)31(28,29)25-14-13-17-7-12-23-21(16-17)20-4-1-2-5-22(20)30-23/h1-2,4-5,7-12,16,25H,3,6,13-15H2

InChI Key

REDKEOXELOGWRO-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC4=C(C=C3)OC5=CC=CC=C54

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC4=C(C=C3)OC5=CC=CC=C54

Origin of Product

United States

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